Scillascilloside B-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

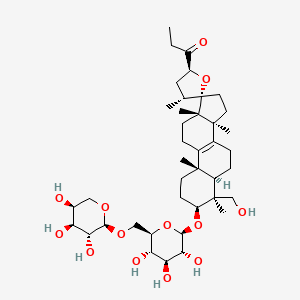

Scillascilloside B-1 is a natural compound that can be isolated from Scilla scilloides . Scilla scilloides is known to promote blood circulation and has analgesic and anti-inflammatory properties .

Synthesis Analysis

Scillascilloside B-1, along with two other lanostane-type triterpenoids, were isolated from the ethanol extract of the whole plants of Scilla scilloides . Their structures were elucidated based on extensive spectroscopic studies .Molecular Structure Analysis

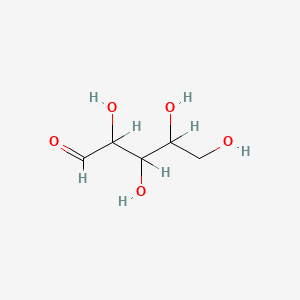

The molecular weight of Scillascilloside B-1 is 752.93 and its formula is C40H64O13 . The SMILES representation of its structure is also provided .Physical And Chemical Properties Analysis

Scillascilloside B-1 is a powder . It has a molecular weight of 752.93 and a formula of C40H64O13 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación

Chemical and Structural Analysis

- Chemical Composition and Structure Elucidation: Scillascilloside B-1, a norlanostane-triterpene glycoside, was isolated from the ethanol extract of Scilla scilloides. It's one of several lanostane-type triterpenoids discovered, with its structure determined through extensive spectroscopic studies (Ren et al., 2015).

Biological and Medicinal Research

- Pancreatic Lipase Inhibitory Activity: In a study on Scilla peruviana, another species in the Scilla genus, triterpene glycosides (including scillascilloside D-2) showed significant pancreatic lipase inhibitory activity. This suggests potential applications in treating conditions like hyperlipidemia (Matsuo et al., 2021).

- Antitumor Applications: A stereoselective synthesis method for the CDE ring portion of the antitumor saponin scillascilloside E-1 was developed, highlighting its potential in cancer research and treatment (Akahori et al., 2014).

- Antimicrobial Activity: Eucosterol oligosaccharides isolated from the bulb of Scilla scilloides, including scillascilloside E-1 and E-3, have shown selective inhibitory activity against eukaryotic cells like fungi and algae. This opens avenues for natural fungicides or food preservatives (Lee & Lee, 2013).

Mecanismo De Acción

Safety and Hazards

Scillascilloside B-1 should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It should be stored protected from air and light, preferably refrigerated or frozen at 2-8 °C .

Propiedades

IUPAC Name |

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAQKUZJRMZPFB-LNRNUTARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scillascilloside B-1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.